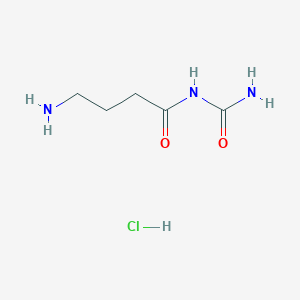

(4-Aminobutanoyl)urea hydrochloride

Description

Historical Trajectories of Aminobutanoyl Derivatives in Chemical Sciences

The aminobutanoyl scaffold is a fundamental structural motif that has long been a subject of interest in the chemical sciences, largely due to its presence in and relationship to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The historical development of aminobutanoyl derivatives is thus closely intertwined with the progression of medicinal chemistry and neuropharmacology.

In the mid-20th century, the identification of GABA's role in the brain spurred significant research into the synthesis and biological evaluation of its analogues. The goal was to develop compounds that could modulate GABAergic neurotransmission for therapeutic purposes. This led to the creation of a vast library of aminobutanoyl derivatives, some of which have become clinically significant drugs.

Beyond neuroscience, the aminobutanoyl group has been utilized as a versatile building block in the synthesis of more complex molecules. Its primary amine and carboxylic acid functionalities (or derivatives thereof) allow for its incorporation into peptides, polymers, and other larger molecular architectures. Researchers have employed aminobutanoyl derivatives to introduce specific spacing, polarity, and conformational constraints in target molecules. For instance, aminobutanoyl units have been incorporated into natural product derivatives to enhance their biological activity or modify their pharmacokinetic properties. The synthesis of novel β2/3 subunit-selective γ-aminobutyric acid type A (GABA-A) receptor modulators has been guided by the structures of existing modulators, leading to the development of new ligands with simplified yet potent profiles.

Academic Significance and Contemporary Research Directions of (4-Aminobutanoyl)urea (B1652152) Hydrochloride

The academic significance of (4-Aminobutanoyl)urea hydrochloride lies in the convergence of the well-established chemistries of its two primary functional components: the aminobutanoyl group and the urea (B33335) functionality. The urea moiety is of particular importance in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. This hydrogen-bonding capability is a crucial element in molecular recognition and is a feature of numerous bioactive compounds and clinically approved drugs. Urea derivatives are also widely used as linkers in various chemical applications, including the development of antibody-drug conjugates.

The hydrochloride salt form of the compound suggests enhanced solubility in aqueous media, a desirable property for many research applications. Urea hydrochloride itself is recognized as a safer alternative to strong acids like hydrochloric acid for various industrial processes, such as the removal of water-insoluble metal salts, as it is less corrosive and has a reduced tendency to release hazardous gas.

Contemporary research directions for a molecule like this compound are likely to be multidisciplinary. Potential areas of investigation include:

Medicinal Chemistry: Its structural similarity to GABA analogues, combined with the hydrogen-bonding capacity of the urea group, makes it a candidate for screening in neurological and neurodegenerative disease research. The urea functionality is a key feature in many compounds designed to treat such conditions.

Supramolecular Chemistry: The ability of the urea group to engage in strong and directional hydrogen bonding could be exploited in the design of self-assembling systems, molecular gels, and other novel materials.

Synthetic Chemistry: As a bifunctional building block, it can be used in the synthesis of more complex molecules. The terminal amine provides a reactive site for further chemical modification, allowing for its incorporation into larger structures. The synthesis of substituted ureas is a significant area of research, with methods being developed that avoid hazardous reagents like phosgene (B1210022).

Current Paradigms in Structural Characterization and Nomenclature for Related Chemical Entities

The structural elucidation and unambiguous naming of chemical compounds are foundational to chemical research. For a molecule such as this compound, established methodologies in structural characterization and systematic nomenclature are applied.

Nomenclature: The naming of urea derivatives follows specific guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, urea is the base name for the compound H₂N-CO-NH₂. When hydrogen atoms on the nitrogen are replaced by other groups, the compound is named as a substituted urea, with locants (N and N', or 1 and 3) used to denote the position of the substituents. The term "ureido" is used as a prefix when the urea moiety is a substituent on a parent molecule containing a higher-priority functional group. The bivalent radical -NH-CO-NH- is termed "ureylene".

Structural Characterization: A combination of spectroscopic techniques is typically employed to confirm the structure of urea derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about their connectivity and chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the functional groups present in the molecule. The urea group exhibits characteristic absorption bands, including N-H stretching vibrations and a strong C=O (amide I) stretching vibration. Coordination of the urea moiety to a metal ion can be observed through shifts in these vibrational frequencies.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can reveal details about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze the purity and identity of such compounds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and the intermolecular interactions, such as hydrogen bonding, in the solid state.

These analytical methods, when used in concert, allow for the comprehensive characterization of novel chemical entities like this compound, ensuring the accuracy and reproducibility of scientific findings.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1394041-87-2 |

| Molecular Formula | C₅H₁₄ClN₃O |

| IUPAC Name | This compound |

| Synonyms | 1-(4-aminobutyl)urea hydrochloride |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-carbamoylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSYMHXNAFKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-87-2 | |

| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes for (4-Aminobutanoyl)urea (B1652152) Hydrochloride

The primary and most direct conceptual route to (4-Aminobutanoyl)urea hydrochloride involves the reaction of a suitably protected 4-aminobutanoic acid derivative with a urea (B33335) equivalent. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid.

The synthesis of N-acylureas from carboxylic acids and ureas can be challenging and often requires activation of the carboxylic acid. A common strategy involves the use of coupling agents, such as carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine or, in a rearrangement reaction, form the N-acylurea.

A plausible pathway for the synthesis of this compound would involve the following conceptual steps:

Protection of the amine group: The primary amino group of 4-aminobutanoic acid (GABA) is protected to prevent self-reaction. A common protecting group is the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

Activation of the carboxylic acid: The protected 4-aminobutanoic acid is then reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This forms the reactive O-acylisourea intermediate.

Formation of the N-acylurea: The O-acylisourea can undergo an intramolecular O-to-N acyl migration to yield the protected N-acylurea. This rearrangement is a known side reaction in peptide synthesis but can be harnessed for the synthesis of N-acylureas.

Deprotection and Salt Formation: The protecting group is removed from the terminal amino group, and the resulting compound is treated with hydrochloric acid to yield this compound.

An alternative approach involves the reaction of an acyl isocyanate with an amine. In this case, a derivative of 4-aminobutanoic acid would first be converted to an acyl isocyanate, which would then react with ammonia (B1221849) to form the terminal urea group.

The optimization of N-acylurea synthesis is crucial for achieving high yields and purity. Key parameters that can be adjusted include the choice of solvent, temperature, and the use of catalysts or additives. The formation of N-acylurea is often a side reaction in carbodiimide-mediated couplings, and conditions can be tuned to favor this product.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

| Parameter | Condition | Expected Outcome |

|---|---|---|

| Solvent | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) | Can influence the stability and reactivity of the O-acylisourea intermediate. |

| Temperature | Low temperatures (e.g., 0-5 °C) | May suppress unwanted side reactions and favor the desired N-acylurea formation. |

| Coupling Agent | EDC, DCC | The choice of carbodiimide (B86325) can affect reaction kinetics and by-product formation. |

| Additives | Pyridine | Can act as a base or nucleophilic catalyst to influence the reaction pathway. |

| pH | Acidic conditions (e.g., pH 5) | Can impact the rate of O-acylisourea rearrangement and suppress side reactions. |

This table presents hypothetical optimization strategies based on general knowledge of N-acylurea synthesis.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be considered to enhance sustainability.

One key aspect is the use of safer and more environmentally benign reagents. Traditional methods for urea synthesis often employ hazardous materials like phosgene (B1210022). Greener alternatives include the use of carbon dioxide as a C1 source or employing less toxic phosgene substitutes like N,N'-carbonyldiimidazole (CDI). The use of water as a solvent, where feasible, is also a cornerstone of green chemistry. The development of catalytic systems that are efficient and can be easily recovered and reused also contributes to a more sustainable process. For instance, some syntheses of urea derivatives have been developed to proceed in the absence of catalysts and organic solvents.

Table 2: Green Chemistry Approaches for Urea Derivative Synthesis

| Principle | Application |

|---|---|

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. |

This table outlines general green chemistry principles applicable to the synthesis of urea derivatives.

Advanced Synthetic Strategies for Novel Analogs and Derivatives

The development of novel analogs and derivatives of this compound can be achieved through various advanced synthetic strategies. These strategies often focus on modifying the core structure to explore structure-activity relationships for potential applications.

One approach is to introduce substituents on the urea nitrogen atoms or the butyryl chain. This can be accomplished by using substituted ureas or derivatives of 4-aminobutanoic acid in the synthesis. For example, reacting a protected and substituted 4-aminobutanoic acid with different amines via an acyl isocyanate intermediate can generate a library of analogs. Solid-phase synthesis techniques have also been employed for the preparation of N-acylurea libraries, allowing for the rapid generation of diverse compounds. figshare.com

Furthermore, multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step, which can be adapted for the creation of novel N-acylurea derivatives.

Comprehensive Analysis of Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is primarily dictated by the N-acylurea functional group and the terminal primary amine.

The N-acylurea moiety is known to undergo several types of chemical transformations. It can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule to form 4-aminobutanoic acid and urea.

The terminal primary amino group is a nucleophilic center and can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Schiff base formation: Condensation with aldehydes or ketones.

The N-acylurea group itself can also be a reactive handle for further synthetic modifications. For instance, the hydrogen atoms on the urea nitrogens can be substituted under certain conditions. The presence of two carbonyl groups in the N-acylurea structure also influences its electronic properties and reactivity.

Mechanisms of Formation of Novel Chemical Entities from the Compound

The bifunctional nature of this compound, possessing both a primary amine and a urea group, provides a rich platform for the synthesis of a variety of novel chemical entities. The reactivity of these functional groups can be exploited to construct new linear derivatives or to form heterocyclic structures.

Reactions of the Primary Amino Group:

The terminal primary amino group is a versatile nucleophile and can participate in a wide range of chemical transformations:

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) would yield N-acylated derivatives.

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents would lead to the formation of secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones would form the corresponding imines (Schiff bases), which can be further reduced to secondary amines.

Reactions of the Urea Moiety:

The urea functionality also offers several avenues for chemical modification:

Condensation Reactions: The urea group can react with dicarbonyl compounds or their equivalents to form various heterocyclic systems. For example, reaction with a β-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidinone ring system through a Biginelli-type reaction. tandfonline.comresearchgate.net

Intramolecular Cyclization: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization could occur. For instance, under dehydrating conditions, the terminal amino group could potentially react with the urea moiety to form a cyclic guanidine (B92328) derivative, although this would likely require specific activation. Studies on the cyclization of other amino acid derivatives have shown that such transformations can lead to the formation of lactones, oxazolidinones, and other heterocyclic structures. nih.gov

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Primary Amine | N-Acylation | N-Acyl-(4-aminobutanoyl)urea |

| Primary Amine | N-Alkylation | N-Alkyl-(4-aminobutanoyl)urea |

| Primary Amine | Schiff Base Formation | N-Imine-(4-aminobutanoyl)urea |

| Urea | Condensation | Dihydropyrimidinone derivatives |

| Bifunctional | Intramolecular Cyclization | Cyclic guanidine derivatives |

The exploration of these and other chemical transformations of this compound could lead to the discovery of novel compounds with interesting chemical and biological properties. The specific outcomes of these reactions would be highly dependent on the chosen reagents and reaction conditions.

Molecular Mechanism Elucidation and Intermolecular Interactions

Deconvolution of Specific Molecular Targets and Biological Pathways

Currently, there are no studies that have successfully deconvoluted the specific molecular targets or biological pathways for (4-Aminobutanoyl)urea (B1652152) hydrochloride. Research is needed to identify its primary binding sites within the central nervous system and peripheral tissues to understand its potential therapeutic effects.

A comprehensive analysis of the binding affinity of (4-Aminobutanoyl)urea hydrochloride with a panel of neurotransmitter receptors has not been conducted. Such studies would be crucial to determine its potential activity as an agonist, antagonist, or modulator of receptors such as GABA, glutamate, dopamine, and serotonin (B10506) receptors. Without these fundamental binding assays, its pharmacological profile remains unknown.

There is no available data on the quantitative assessment of the ligand-receptor binding kinetics of this compound. Future research would need to employ techniques such as surface plasmon resonance (SPR) or radioligand binding assays to determine the association (k_on) and dissociation (k_off) rate constants, which are essential for understanding the temporal dynamics of its interaction with any identified receptors.

Investigations into the structural dynamics and conformational changes induced by the interaction of this compound with a receptor are absent from the scientific literature. Techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) would be required to visualize the binding pose and any allosteric changes in the receptor structure upon ligand binding.

Investigation of Enzymatic Interactions and Mechanisms of Inhibition

There are no published studies investigating the interactions of this compound with enzymes. It is unknown whether this compound acts as a substrate, inhibitor, or modulator of key enzymes involved in neurotransmitter metabolism, such as GABA transaminase (GABA-T) or succinic semialdehyde dehydrogenase (SSADH).

Research on Derivatives and Structural Analogs

Assessment of Structural Modifications on Intermolecular Interaction Profiles:The impact of structural modifications on the intermolecular interactions of this specific compound has not been described in the available literature.

Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, the requested article cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation to determine a molecule's electronic structure. For (4-Aminobutanoyl)urea (B1652152) hydrochloride, these calculations could provide critical insights into its stability, reactivity, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For urea (B33335) derivatives, the distribution of these frontier orbitals is known to influence their conformational preferences and biological activity. nih.gov

Furthermore, these calculations can map the electrostatic potential (ESP) surface, identifying electron-rich regions (potential hydrogen bond acceptors, like the carbonyl oxygen) and electron-poor regions (potential hydrogen bond donors, like the amine and urea protons). This is vital for predicting non-covalent interactions. Studies on the thermal decomposition of urea, for example, have employed quantum chemical methods to determine that the most favorable pathway leads to the formation of isocyanic acid and ammonia (B1221849). researchgate.netresearchgate.net A similar approach could predict the degradation pathways for (4-Aminobutanoyl)urea hydrochloride.

Table 1: Example Quantum Chemical Data for Parent Molecule (Urea) This table presents theoretical data for urea, illustrating the types of parameters that would be calculated for this compound to understand its electronic properties.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~7.5 - 8.0 eV | Indicates high kinetic stability. |

| Dipole Moment | ~3.5 - 4.0 D | Reflects significant polarity, influencing solubility and interactions. |

| Proton Affinity (at Oxygen) | ~215 kcal/mol | Shows the carbonyl oxygen is a strong proton acceptor site. |

| Decomposition Energy Barrier | ~40 - 45 kcal/mol | Energy required for the initial step of thermal breakdown into HNCO and NH3. researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Recognition and Binding

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. For this compound, MD simulations are essential for exploring its behavior in a biological environment, particularly its interaction with potential protein targets such as GABA receptors or transporters. sydney.edu.au

In a typical MD simulation, the compound would be placed in a simulation box with a solvated target protein. The simulation would track the trajectories of all atoms, governed by a force field that describes the potential energy of the system. This allows for the observation of the binding process, the stability of the ligand-protein complex, and the specific interactions that maintain binding. Key interactions for a GABA derivative would include hydrogen bonds and electrostatic interactions with amino acid residues in the binding site. nih.govmdpi.com

MD simulations are also used to calculate the binding free energy, a quantitative measure of binding affinity. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are employed to estimate this value from the simulation snapshots. Such studies have been performed to understand how mutations in enzymes like GABA aminotransferase affect GABA binding. nih.govmdpi.com These simulations can reveal how the flexibility of both the ligand and the target protein influences the recognition process. The stacking interactions between urea and aromatic side chains of proteins have also been modeled, a relevant consideration for this compound. nih.gov

Table 2: Key Analyses in MD Simulations for Ligand-Target Interaction This table outlines typical analyses performed during MD simulations to assess the binding of a ligand like this compound to a biological target.

| Analysis Type | Metric | Purpose |

|---|---|---|

| Structural Stability | Root Mean Square Deviation (RMSD) | To assess if the protein-ligand complex reaches a stable state during the simulation. |

| Local Flexibility | Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein and ligand upon binding. mdpi.com |

| Binding Interactions | Hydrogen Bond Analysis | To quantify the number and duration of hydrogen bonds between the ligand and target residues. |

| Binding Affinity | Binding Free Energy (ΔG_bind) | To predict the strength of the ligand-target interaction. |

| Conformational Analysis | Dihedral Angle Distribution | To understand the preferred shape (conformation) of the ligand when bound to the target. |

In Silico Methodologies for Ligand Design and Virtual Screening

In silico methodologies encompass a range of computational techniques used to discover and design new molecules with desired biological activity. Should this compound serve as a lead compound, these methods could be used to design analogues with improved properties.

Virtual screening is a primary technique where large libraries of digital compounds are computationally docked into the binding site of a target protein. This process filters out molecules that are unlikely to bind, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. The docking process predicts the preferred orientation of a ligand in a binding site and assigns a score based on the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico method. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. sydney.edu.aunih.gov By developing a QSAR model for a series of (4-Aminobutanoyl)urea derivatives, researchers could predict the activity of new, unsynthesized compounds based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, shape). This approach has been successfully used to optimize the activity and selectivity of urea-based inhibitors for various enzymes. nih.gov

Theoretical Prediction of Reaction Mechanisms and Energy Landscapes

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions, including both synthesis and metabolism. For this compound, this involves mapping the potential energy surface for a given reaction.

The synthesis of unsymmetrical urea derivatives often involves the reaction of an amine with an isocyanate intermediate. nih.gov Quantum chemical calculations can model this reaction, identifying the transition state structures and calculating the activation energies for each step. This information helps in optimizing reaction conditions such as temperature, solvent, and the choice of a base.

Similarly, predicting the metabolic fate of the compound is crucial. Computational models can predict sites of metabolism by identifying atoms most susceptible to enzymatic attack (e.g., by Cytochrome P450 enzymes). By calculating the energy barriers for various potential metabolic reactions, such as oxidation or hydrolysis, researchers can predict the most likely metabolites. For instance, theoretical studies on urea nitrate (B79036) decomposition have elucidated its breakdown pathways, showing how nitric acid can catalyze the process. researchgate.net This type of analysis could reveal the stability of this compound under physiological conditions.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of an organic molecule in solution. For (4-Aminobutanoyl)urea (B1652152) hydrochloride, a complete NMR analysis would involve a series of experiments.

¹H NMR Spectroscopy: This would identify the number of distinct proton environments and their connectivity through spin-spin coupling. The expected signals would correspond to the aminobutanoyl and urea (B33335) moieties.

¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the urea and amide groups.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously connect the proton and carbon frameworks of the molecule, confirming the (4-Aminobutanoyl)urea structure.

Despite the importance of this technique, specific ¹H and ¹³C NMR chemical shift and coupling constant data for (4-Aminobutanoyl)urea hydrochloride are not available in the public domain.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula, C₅H₁₁N₃O₂ (for the free base).

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments would yield characteristic fragment ions. The analysis of these fragments would help to verify the connectivity of the aminobutanoyl and urea components.

Detailed high-resolution mass spectrometry data and fragmentation pathways for this compound have not been reported in accessible literature.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique would determine:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact three-dimensional arrangement of the atoms in the solid state.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the urea and amino groups, and the chloride counter-ion.

A search of crystallographic databases reveals no published crystal structure for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and urea, the C=O stretches of the amide and urea groups, and various C-N and C-C stretching and bending vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also provide information on the molecular vibrations, being particularly sensitive to non-polar bonds.

While general spectral regions for these functional groups are known, specific, experimentally determined IR and Raman spectra for this compound are not publicly available.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for determining the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques would be employed to assess the purity of this compound. A single, sharp peak under various conditions would indicate a high degree of purity.

Chiral Chromatography: As the molecule does not possess a stereocenter, enantiomeric separation would not be applicable.

While commercial suppliers anecdotally mention the use of HPLC or UPLC for quality control, the specific methods (e.g., column type, mobile phase, and retention times) and resulting chromatograms are not detailed in public sources.

Strategic Applications in Advanced Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structure of (4-Aminobutanoyl)urea (B1652152) hydrochloride lends itself to being an ideal starting point for the synthesis of a variety of complex organic molecules. The primary amino group can undergo a wide array of chemical transformations, including but not limited to acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The urea (B33335) functional group also offers reaction sites for further chemical modification.

The urea functionality is a cornerstone in drug design and medicinal chemistry, primarily due to its capacity to form stable hydrogen bonds with biological targets such as proteins and receptors. nih.govnih.gov This makes derivatives of (4-Aminobutanoyl)urea hydrochloride attractive targets for pharmaceutical research. For instance, the core structure could be elaborated to generate libraries of compounds for screening against various diseases. The butanoyl linker provides a degree of conformational flexibility, which can be crucial for optimizing binding to a target protein.

The general synthetic utility of amino acid derivatives is well-established in the synthesis of natural products and their analogs. wikipedia.org As a gamma-amino acid derivative, (4-Aminobutanoyl)urea can be envisioned as a precursor for the synthesis of peptidomimetics, where the standard peptide bond is replaced by a more stable or conformationally constrained surrogate. Oligoureas, for example, are known to form artificial β-sheets and have applications as peptidomimetics. nih.gov

Table 1: Potential Reactions at the Primary Amine of (4-Aminobutanoyl)urea

| Reaction Type | Reagent Example | Potential Product Class |

| Acylation | Acyl Chloride (R-COCl) | N-Acylated (4-Aminobutanoyl)urea Derivatives |

| Alkylation | Alkyl Halide (R-X) | N-Alkylated (4-Aminobutanoyl)urea Derivatives |

| Arylation | Aryl Halide (Ar-X) | N-Arylated (4-Aminobutanoyl)urea Derivatives |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylated (4-Aminobutanoyl)urea Derivatives |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') + Reducing Agent | N-Substituted (4-Aminobutanoyl)urea Derivatives |

Utilization as a Key Intermediate in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, this compound can serve as a pivotal intermediate. Its bifunctional nature allows for orthogonal protection and deprotection strategies, a cornerstone of modern organic synthesis. For example, the primary amine could be protected, allowing for selective modification of the urea nitrogen atoms. Subsequent deprotection would then reveal the amine for further functionalization. This stepwise approach is fundamental in the construction of complex molecules where precise control over the sequence of bond formation is required. nih.gov

The synthesis of various biologically active compounds often involves the coupling of different molecular fragments. This compound can act as a linker, connecting two or more distinct chemical entities. This is particularly relevant in the development of antibody-drug conjugates and other targeted therapies where a linker connects a targeting moiety to a cytotoxic agent. nih.gov

The general synthesis of urea derivatives can be achieved through various methods, including the reaction of amines with isocyanates, phosgene (B1210022), or phosgene equivalents like N,N'-carbonyldiimidazole (CDI). nih.govorganic-chemistry.org In a retrosynthetic sense, any complex molecule containing the (4-aminobutanoyl)urea backbone would likely proceed through an intermediate similar to the title compound.

Table 2: Illustrative Multi-Step Sequence Involving (4-Aminobutanoyl)urea Moiety

| Step | Description | Purpose |

| 1 | Protection of the primary amine of a (4-aminobutanoyl)urea precursor. | To allow for selective reaction at the urea nitrogen. |

| 2 | Functionalization of the urea nitrogen(s). | Introduction of desired chemical diversity. |

| 3 | Deprotection of the primary amine. | To enable further reaction at this site. |

| 4 | Coupling with another molecular fragment at the primary amine. | Construction of a more complex target molecule. |

Development of Novel Synthetic Reagents Incorporating the (4-Aminobutanoyl)urea Moiety

The (4-Aminobutanoyl)urea moiety itself can be incorporated into the design of novel synthetic reagents. For instance, by attaching a catalytically active group or a directing group to the core structure, new reagents with specific functions could be developed. The urea functional group is known to participate in hydrogen bonding, which can be exploited in the design of organocatalysts that operate through non-covalent interactions to control the stereochemistry of a reaction.

Furthermore, the development of novel building blocks for combinatorial chemistry is an active area of research. nih.gov this compound, with its defined structure and multiple points for diversification, is a candidate for inclusion in such building block libraries. These libraries are then used in high-throughput synthesis to rapidly generate a large number of compounds for biological screening.

While there are no specific examples in the literature of reagents derived from this compound, the principles of reagent design suggest its potential. For example, attaching a chiral auxiliary to the molecule could lead to a new reagent for asymmetric synthesis. The inherent structure of the compound, derived from GABA, could also be explored in the design of reagents that mimic or interfere with biological pathways involving this neurotransmitter. nih.gov

Future Research Directions and Unexplored Avenues

Integration of the Compound with Emerging Synthetic Methodologies

The synthesis of urea (B33335) derivatives has evolved significantly, moving towards more efficient, safer, and environmentally benign processes. For a compound like (4-Aminobutanoyl)urea (B1652152) hydrochloride, these modern synthetic routes offer exciting possibilities for its production and derivatization.

Future research could focus on adapting contemporary methods for the synthesis of (4-Aminobutanoyl)urea hydrochloride. For instance, traditional syntheses of ureas often relied on hazardous reagents like phosgene (B1210022). Modern alternatives, such as the use of bis(trichloromethyl)carbonate, can mitigate these risks. A patented method describes the preparation of substituted ureas and their corresponding amine hydrochlorides by reacting a substituent amine with bis(trichloromethyl)carbonate, a process that also captures the hydrogen chloride byproduct, improving atom economy. nih.gov Another promising approach involves the rapid synthesis of monosubstituted ureas under microwave irradiation, promoted by ammonium (B1175870) chloride in an aqueous medium. chemenu.com This method is noted for its tolerance of a wide range of functional groups and facile product isolation. chemenu.com

Furthermore, the development of novel catalytic systems for urea synthesis presents a fertile ground for investigation. The exploration of different catalysts could lead to more efficient and selective production of this compound and its analogues. By systematically varying the alkyl chain length, the position of the amino group, and introducing other functional moieties, a diverse library of related compounds could be generated for further study.

Exploration of Novel Molecular Targets for Mechanism-Based Research

The urea scaffold is a key feature in numerous biologically active compounds, known to form crucial hydrogen bond interactions with protein targets. achemblock.com This has led to the successful development of urea-based drugs with a wide range of therapeutic applications. achemblock.com A significant future direction for this compound is the exploration of its potential interactions with novel molecular targets.

Research into other urea-containing compounds has revealed their activity against a variety of targets. For example, many kinase inhibitors feature a urea moiety that is critical for their binding and inhibitory activity. biosynth.com Compounds like Sorafenib, a kinase inhibitor used in cancer therapy, utilize the urea group to interact with the hinge region of the target kinase. biosynth.comcymitquimica.com Given this precedent, this compound could be investigated as a potential modulator of protein kinases, particularly those implicated in cell signaling pathways related to cancer and other diseases.

Moreover, recent studies have identified novel targets for urea derivatives, such as the DNA repair enzyme Polymerase theta (PolQ) and histone deacetylases (HDACs), both of which are promising targets in oncology. biosynth.com The design of dual-target ligands, where a single molecule engages two different targets, is another emerging area. For example, novel phenyl-urea derivatives have been designed to simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). Investigating whether this compound or its derivatives can act on such novel or multiple targets could unveil previously unknown biological activities.

Advancement of Computational Modeling for Predictive Mechanistic Insights

Computational modeling has become an indispensable tool in modern drug discovery and chemical research, offering predictive insights into the behavior of molecules and their interactions with biological systems. biosynth.com For a compound with limited empirical data like this compound, computational approaches can provide a valuable starting point for guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies and mechanistic mathematical modeling can be employed to predict the transport and distribution of small molecules like this compound within biological systems. rsc.org These models can help in understanding how the compound might behave at a cellular and subcellular level. rsc.org Furthermore, molecular docking simulations can be used to predict the binding modes of this compound with various protein targets. sigmaaldrich.com For instance, docking studies have been used to predict the interaction of urea-containing compounds with the active sites of enzymes like MraY, an essential bacterial enzyme, providing a rationale for their observed inhibitory activity. bldpharm.com

The integration of artificial intelligence and machine learning into computational drug design is another exciting frontier. bldpharm.com These advanced computational methods can analyze vast datasets of chemical structures and biological activities to identify potential targets and predict the mechanism of action for new compounds. biosynth.com Applying such in silico tools to this compound could rapidly generate hypotheses about its biological function, which can then be tested experimentally, accelerating the pace of research.

Development of Innovative Analytical Techniques for Enhanced Detection and Characterization

The ability to accurately detect and quantify a compound is fundamental to any research endeavor. While standard analytical techniques are available for urea-containing compounds, the development of more sensitive and specific methods is an ongoing area of research.

For the analysis of this compound, established techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) or tandem mass spectrometry (LC-MS/MS) can be optimized. ambeed.com These methods have been successfully used for the determination of urea in various complex matrices. ambeed.com Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful, non-destructive method for quantification and structural elucidation.

Looking forward, the development of novel analytical platforms could offer significant advantages. Electrochemical sensors and biosensors, for example, represent a promising avenue for the rapid and in-situ monitoring of urea compounds. These sensors can be designed to be highly selective and sensitive, potentially enabling real-time measurements in complex biological samples. Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry, can provide more detailed structural information and facilitate the identification of metabolites and degradation products of this compound in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Aminobutanoyl)urea hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via condensation of 4-aminobutyric acid derivatives with urea under acidic conditions. Key variables include pH (maintained at 2–3 using HCl), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via solid-phase extraction (SPE) with C18 cartridges and HPLC-grade solvents (e.g., methanol:water, 50:50 v/v) is critical to achieve >95% purity . Yield optimization requires monitoring intermediates via LC-MS to minimize side reactions like hydrolysis of the urea moiety.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR:

- ¹H NMR : Peaks at δ 1.6–1.8 ppm (m, 2H, CH₂), δ 3.0–3.2 ppm (t, 2H, NH₂-CH₂), and δ 6.5–6.7 ppm (s, 1H, urea NH) confirm the backbone.

- ¹³C NMR : Signals at 25–30 ppm (CH₂), 40–45 ppm (C-NH₂), and 160–165 ppm (urea carbonyl) are diagnostic.

HRMS (ESI+) should match the molecular ion [C₅H₁₂ClN₃O₂]+ at m/z 190.0743 (calculated) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer: Use reverse-phase HPLC–MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in water/acetonitrile). Internal standards like deuterated analogs (e.g., HNE-MA-d3) improve precision. Validate linearity (1–100 ng/mL), recovery (>85%), and limit of detection (0.5 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported pharmacological mechanisms of this compound?

- Methodological Answer: Discrepancies in receptor binding (e.g., GABAergic vs. NMDA modulation) require:

- Dose-response profiling : Compare EC₅₀ values across assays (e.g., patch-clamp vs. calcium imaging).

- Knockout models : Use CRISPR-edited cell lines to isolate target pathways.

- Meta-analysis : Pool data from peer-reviewed studies (e.g., Web of Science-indexed papers) and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources .

Q. What experimental designs are effective for assessing the compound’s stability under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via UV-HPLC (λ = 210 nm).

- Thermal stress : Expose to 40–60°C for 1–4 weeks; use Arrhenius plots to predict shelf life.

- Oxidative stress : Add 0.3% H₂O₂ and quantify peroxide adducts via LC-MS/MS .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer: Employ chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) or asymmetric catalysis (e.g., L-proline-derived catalysts) during the urea-forming step. Verify enantiomeric excess (>99%) via polarimetry or chiral HPLC .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀ and benchmark dose (BMD). For in vivo studies, apply mixed-effects models to account for inter-individual variability. Include Hill slopes to assess cooperative effects .

Q. How should researchers handle batch-to-batch variability in physicochemical characterization data?

- Methodological Answer: Implement quality-by-design (QbD) principles:

- Multivariate analysis (PCA) : Identify critical process parameters (e.g., solvent purity, stirring rate).

- Design of experiments (DoE) : Optimize factors like temperature and reagent stoichiometry to minimize variability .

Ethical & Practical Considerations

Q. What protocols ensure ethical use of this compound in animal studies?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.